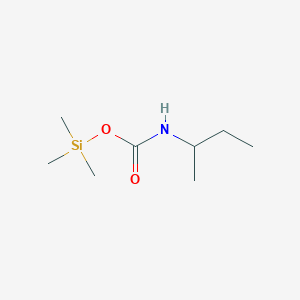
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol is an organic compound that features a fluorobenzyl group attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol typically involves the reaction of 3-fluorobenzylamine with 2-methylpropan-1-ol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of 2-((3-Fluorobenzyl)amino)-2-methylpropanone.
Reduction: Formation of 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the amino alcohol structure can facilitate hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Fluorobenzyl)amino)-2-methylpropan-1-ol
- 2-((3-Chlorobenzyl)amino)-2-methylpropan-1-ol
- 2-((3-Bromobenzyl)amino)-2-methylpropan-1-ol
Uniqueness
2-((3-Fluorobenzyl)amino)-2-methylpropan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target molecules compared to its chloro- or bromo-substituted analogs.
Properties
CAS No. |
22563-92-4 |
|---|---|
Molecular Formula |
C11H16FNO |
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-11(2,8-14)13-7-9-4-3-5-10(12)6-9/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
PMFPMEYXWFHUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)


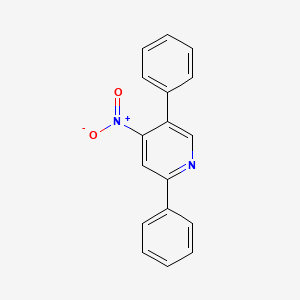
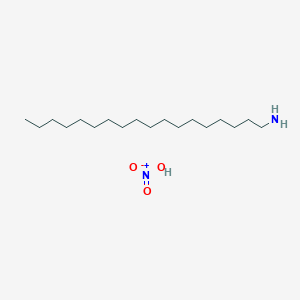
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
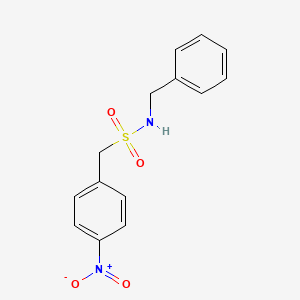
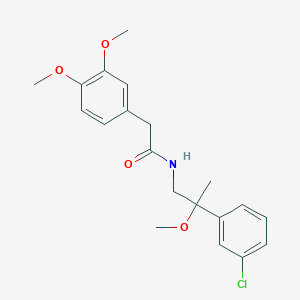
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)

![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)

